3,4-Difluoro-2-formylbenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

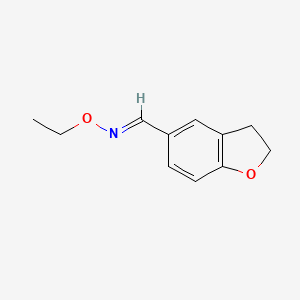

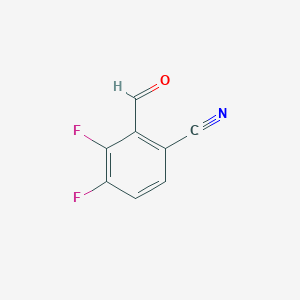

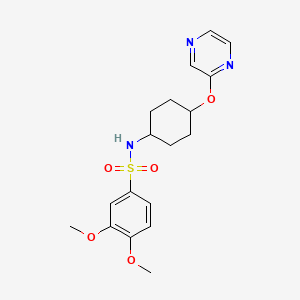

3,4-Difluoro-2-formylbenzonitrile is a chemical compound with the CAS Number: 1190369-37-9 . It has a molecular weight of 167.11 and its IUPAC name is 3,4-difluoro-2-formylbenzonitrile . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2-formylbenzonitrile is 1S/C8H3F2NO/c9-7-2-1-5 (3-11)6 (4-12)8 (7)10/h1-2,4H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

3,4-Difluoro-2-formylbenzonitrile is a solid compound . It has a molecular weight of 167.11 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

3,4-Difluoro-2-formylbenzonitrile is a significant intermediate in the synthesis of selective herbicides like cyhalofop butyl. It can be synthesized from 3,4-dichlorobenzoyl chloride through processes like amidation, dehydration, and fluorination, which have potential for industrial application (Cheng Zhi-ming, 2006).

Medicinal Chemistry

In medicinal chemistry, 3,4-difluoro-2-formylbenzonitrile plays a role in the synthesis of various pharmaceutical compounds. For example, its reactions with dimethyloxosulfonium methylide lead to the formation of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, compounds with potential medicinal applications (K. Kobayashi et al., 2010).

Fluorination Techniques

The compound's preparation through halogen-exchange fluorination techniques is another area of interest. This process, involving the reaction between 3,4-dichlorobenzonitrile and potassium fluoride, demonstrates the versatility of 3,4-difluoro-2-formylbenzonitrile in organic synthesis (H. Suzuki & Y. Kimura, 1991).

Material Science

In the field of material science, derivatives of 3,4-difluoro-2-formylbenzonitrile are used in the development of indicators for imaging in cancer research, as demonstrated in a study where a derivative was applied for detecting Pd2+ in human breast cancer cells (Abhijit Ghosh et al., 2015).

Photovoltaic Applications

Additionally, the compound finds application in the photovoltaic industry. For instance, a study explored the use of a perfluorinated compound derived from 3,4-difluoro-2-formylbenzonitrile as an additive in polymer solar cells, enhancing their power conversion efficiency (Seonju Jeong et al., 2011).

Polymer Chemistry

In polymer chemistry, the synthesis of poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, including 3,4-difluoro-2-formylbenzonitrile, highlights its role in creating new polymeric materials (H. Kricheldorf et al., 2005).

Organic Chemistry and Radiochemistry

Further, it is utilized in organic chemistry for fluorination reactions, as shown in the synthesis of difluoro(trimethylsilyl)acetonitrile (M. Kosobokov et al., 2012), and in radiochemistry for the production of 18F-labelled compounds via nitrile oxide cycloadditions (B. Zlatopolskiy et al., 2012).

Crystal Engineering

In crystal engineering, its fluorinated derivatives are studied for their intermolecular interactions and potential in forming co-crystals, providing insights into the structural properties of these compounds (Raúl Mariaca et al., 2006).

Eigenschaften

IUPAC Name |

3,4-difluoro-2-formylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKCBGMGUGKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2-formylbenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)

![N-(2-methoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2706198.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)

![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)